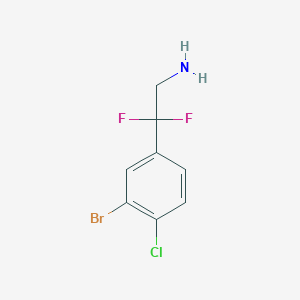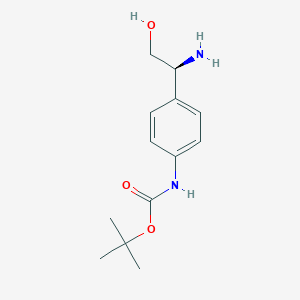
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines, where tert-butyl carbamate is used as a reagent . The reaction conditions often involve the use of palladium catalysts and specific solvents like methylene chloride or chloroform.
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the reaction of tert-butyl alcohol with isocyanates or carbamoyl chlorides. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during various reaction steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl (4-bromobenzyl)carbamate
- Tert-butyl carbanilate
Uniqueness
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Clé InChI |
LPRVGJUEFIVJKK-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



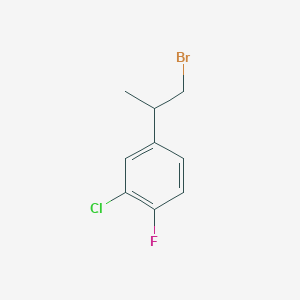

![Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)

![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
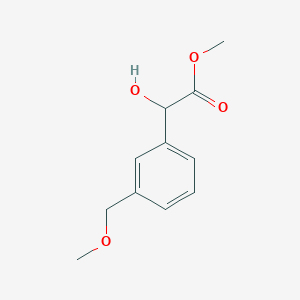
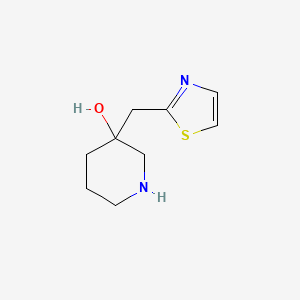
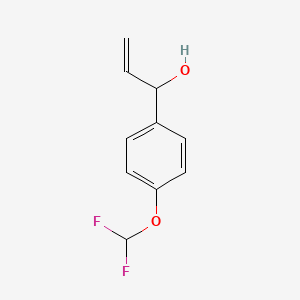

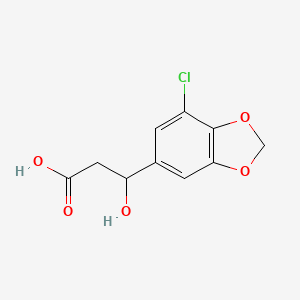
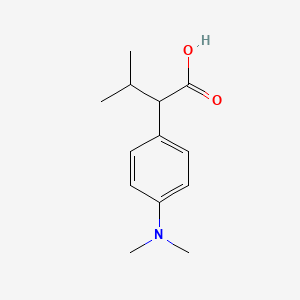
![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)
